Evidence Gap: Direct Comparative Activity Data for KDM5B Inhibition vs. Des-Bromo Analog
No public, quantitative head-to-head comparison of the inhibitory activity (e.g., IC50) of 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide versus its des-bromo analog against KDM5B or any other biological target was identified. A relevant patent (WO2023028341A1) broadly claims halogenated amino acid derivatives as KDM5 inhibitors, providing a class-level link, but does not disclose specific assay data for this precise compound or its direct comparator [1]. Without such data, any claim of superior potency for the brominated derivative is unsubstantiated for procurement decisions.
| Evidence Dimension | KDM5B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Des-bromo analog (CAS 2253638-72-9): Not publicly available |
| Quantified Difference | Cannot be calculated |
| Conditions | Not specified for this compound |
Why This Matters
For a medicinal chemistry buyer, the absence of target-specific activity data prevents any evidence-based assessment of whether the added synthetic complexity and cost of the brominated building block translates into a meaningful potency advantage.
- [1] WO2023028341A1 - Compounds, compositions and methods for histone lysine demethylase inhibition. Fibrogen, Inc. Published March 2, 2023. View Source
